1-Phenylbut-1-en-2-yl trifluoromethanesulfonate
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Overview
Description
1-Phenylbut-1-en-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₁H₁₁F₃O₃S It is known for its unique structure, which includes a phenyl group attached to a butenyl chain, and a trifluoromethanesulfonate group
Preparation Methods
The synthesis of 1-Phenylbut-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of 1-phenylbut-1-en-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
1-Phenylbut-1-en-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the butenyl chain can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted phenylbutenes and various derivatives .
Scientific Research Applications
1-Phenylbut-1-en-2-yl trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Phenylbut-1-en-2-yl trifluoromethanesulfonate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-Phenylbut-1-en-2-yl trifluoromethanesulfonate can be compared with similar compounds such as:
1-Phenylbut-1-en-2-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
1-Phenylbut-1-en-2-yl tosylate: Contains a tosylate group, which is also a good leaving group but has different reactivity and applications.
1-Phenylbut-1-en-2-yl bromide: A halogenated derivative with different reactivity and uses in synthesis.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
197139-52-9 |
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Molecular Formula |
C11H11F3O3S |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
1-phenylbut-1-en-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3S/c1-2-10(8-9-6-4-3-5-7-9)17-18(15,16)11(12,13)14/h3-8H,2H2,1H3 |
InChI Key |
HLMVWKYKPQHNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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